(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

Catalog No.
S812385
CAS No.
1217462-63-9
M.F
C₅H₉N₃O₂
M. Wt
143.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Sal...

CAS Number

1217462-63-9

Product Name

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

IUPAC Name

(2S)-2-azido-3-methylbutanoic acid;cyclohexanamine

Molecular Formula

C₅H₉N₃O₂

Molecular Weight

143.14

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1

SMILES

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N

Synonyms

(2S)-2-Azido-3-methylbutanoic Acid Cyclohexylammonium Salt; (S)-2-Azido-3-methylbutyric Acid Cyclohexylammonium Salt;

Potential Applications

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is a chemical compound with the molecular formula C₁₁H₂₂N₄O₂ and a CAS number of 1217462-63-9. This compound is categorized as a cyclohexylammonium salt of (S)-2-azidoisovaleric acid, which features an azide functional group (-N₃) attached to an isovaleric acid structure. The presence of the cyclohexylammonium moiety enhances its solubility and biological activity, making it a subject of interest in various research fields, particularly in biochemistry and pharmacology .

  • Bioorthogonal probe: The azide group can be used for selective labeling of biomolecules through click chemistry. The cyclohexyl group might provide specific properties for targeting certain biomolecules.
  • Intermediate in organic synthesis: The azide group is a valuable functional group for further transformations in organic synthesis.

The chemical behavior of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is largely influenced by its azido group, which can participate in various nucleophilic reactions. Common reactions include:

  • Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
  • Click Chemistry: The azide can undergo Huisgen cycloaddition with alkynes to form triazoles, a reaction widely utilized in bioconjugation techniques.
  • Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under certain conditions, allowing for the synthesis of more complex molecules .

Research indicates that (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt exhibits significant biological activity, particularly in antiaggregatory effects. Studies show that it surpasses the activity of pentoxifylline, a known antiaggregatory agent. This makes it a potential candidate for therapeutic applications related to cardiovascular health and other conditions where platelet aggregation is detrimental .

The synthesis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt typically involves the following steps:

  • Preparation of Isovaleric Acid Derivative: Start with isovaleric acid and convert it into an azide derivative through a nucleophilic substitution reaction using sodium azide.
  • Formation of Cyclohexylammonium Salt: React the resulting azidoisovaleric acid with cyclohexylamine to form the corresponding cyclohexylammonium salt.
  • Purification: The product can be purified through recrystallization or chromatography to obtain high-purity (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt .

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt has several applications, including:

  • Biochemical Research: Utilized in proteomics and biochemical assays due to its unique structural properties.
  • Drug Development: Investigated for potential use in developing new therapeutic agents targeting platelet aggregation and other cardiovascular conditions.
  • Chemical Biology: Employed in click chemistry for labeling biomolecules and studying protein interactions .

Interaction studies involving (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt have focused on its effects on cellular processes, particularly regarding platelet function. The compound's ability to inhibit platelet aggregation suggests it may interact with specific receptors or pathways involved in coagulation processes. Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
PentoxifyllineMethylxanthine derivativeKnown antiaggregatory agent used clinically
AzidothymidineNucleoside analog with an azide groupAntiviral agent used primarily in HIV treatment
1-Azido-3-isobutylureaUrea derivative with an azide groupInvestigated for its effects on nitrogen metabolism

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt stands out due to its specific cyclohexylammonium structure, enhancing solubility and biological activity compared to other azide-containing compounds. Its unique properties make it particularly interesting for applications in drug development and biochemical research .

Dates

Modify: 2023-08-15

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